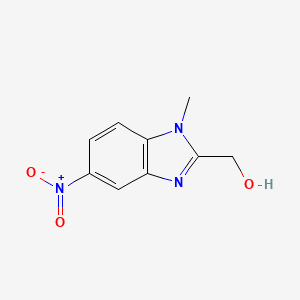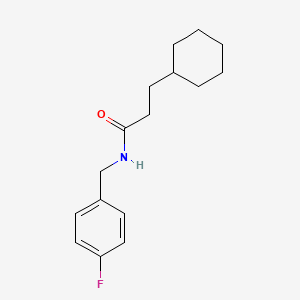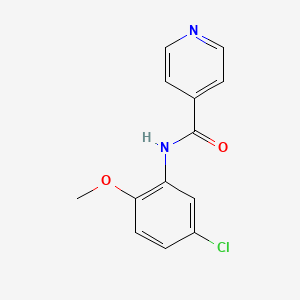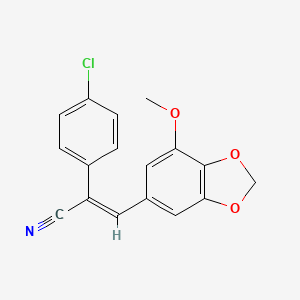![molecular formula C10H12BrNO4S B5886959 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid, also known as Br-ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid exerts its inhibitory activity by binding to the active site of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase IX leads to a decrease in the intracellular pH, which impairs the survival and proliferation of cancer cells. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards carbonic anhydrase IX, which makes it a promising candidate for cancer therapy. It has also been shown to inhibit the growth of cancer cells under hypoxic conditions, which is a hallmark of solid tumors. Moreover, this compound has been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin, by modulating the intracellular pH and reducing the drug resistance of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized through different methods, and its inhibitory activity can be measured using various assays, such as the carbonic anhydrase activity assay and the MTT assay. However, this compound has some limitations, including its high cost and limited availability, which may hinder its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for 4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid research, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Moreover, the combination of this compound with other anticancer drugs and the evaluation of its efficacy in animal models and clinical trials are promising directions for future research.
Synthesemethoden
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid can be synthesized through different methods, including the reaction of 4-bromo-3-nitrobenzoic acid with isopropylamine and sodium sulfite, or the reaction of 4-bromo-3-nitrobenzoic acid with isopropylamine and sulfur dioxide. These methods have been optimized to achieve high yields of this compound, and the purity of the compound can be improved through recrystallization and purification methods.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies. It has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a promising target for cancer therapy. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Moreover, this compound has been used as a tool compound to study the role of carbonic anhydrase IX in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
4-bromo-3-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGBLZOVQGRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

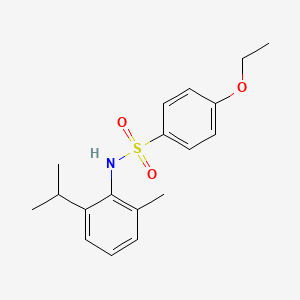
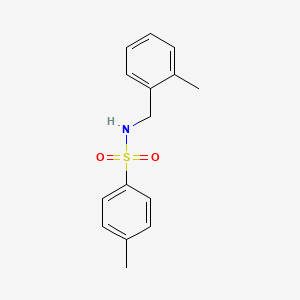
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

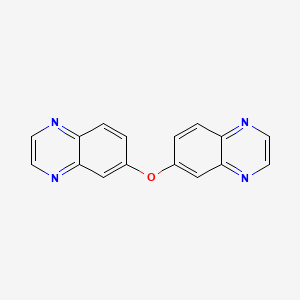
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
